molecular formula C6H4N2O B2441418 2-Hydroxyisonicotinonitrile CAS No. 94805-51-3

2-Hydroxyisonicotinonitrile

Cat. No.: B2441418
CAS No.: 94805-51-3
M. Wt: 120.111
InChI Key: QCOIIYBOBZFBJE-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinonitrile is an organic compound with the molecular formula C6H4N2O It is a derivative of isonicotinonitrile, featuring a hydroxyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of isonicotinonitrile with hydroxylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Isonicotinonitrile

    Reagent: Hydroxylamine

    Conditions: Basic medium (e.g., sodium hydroxide solution)

    Product: this compound

The reaction mechanism involves the nucleophilic attack of hydroxylamine on the nitrile group, followed by cyclization to form the hydroxypyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-oxoisonicotinonitrile.

    Reduction: Formation of 2-aminoisonicotinonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyisonicotinonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyisonicotinic acid: Similar structure but with a carboxyl group instead of a nitrile group.

    2-Hydroxyisonicotinamide: Similar structure but with an amide group instead of a nitrile group.

    2-Hydroxyisonicotinaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

2-Hydroxyisonicotinonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxyisonicotinonitrile, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Two primary synthesis methods are documented:

  • Route 1 : Reacting isonicotinonitrile with hydroxylamine hydrochloride in the presence of NaOH under reflux (60–80°C, 6–8 hours). Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for isonicotinonitrile:NH₂OH·HCl) and solvent selection (aqueous ethanol). Post-reaction purification via recrystallization (ethanol/water) achieves >95% purity .
  • Route 2 : Oxidation of 2-aminopyridine-4-carbonitrile using H₂O₂ or KMnO₄ in acetic acid at 50–60°C. Catalytic amounts of Fe³⁺ improve reaction efficiency. Purity is confirmed via HPLC (C18 column, 90:10 H₂O:MeOH mobile phase) .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR (DMSO-d₆) shows a singlet at δ 8.2 ppm (pyridine H-6), a broad peak at δ 10.5 ppm (-OH), and a nitrile signal at δ 120 ppm in <sup>13</sup>C NMR .
  • IR : Strong absorption bands at 2220 cm⁻¹ (C≡N) and 3200–3400 cm⁻¹ (-OH).
  • HPLC-MS : Molecular ion [M+H]<sup>+</sup> at m/z 121.11 confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies (e.g., cytotoxic IC₅₀ values) may arise from:

  • Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7), culture conditions (serum concentration, hypoxia), and compound stability (hydrolysis in aqueous media).
  • Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) and statistical validation (ANOVA with post-hoc tests). Reproducibility requires adherence to NIH preclinical guidelines (e.g., blinding, sample-size justification) .

Q. What strategies are effective in optimizing the regioselective functionalization of this compound for targeted drug design?

  • Methodological Answer :

  • Protection-deprotection : Protect the -OH group with TMSCl to direct nitrile reactivity. For example, Grignard addition at the nitrile site yields 2-hydroxy-isonicotinamide derivatives .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic sites for functionalization. Validated via X-ray crystallography of intermediates .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of this compound in synthetic applications?

  • Methodological Answer :

  • In polar solvents (DMSO, H₂O), the keto-enol tautomer (2-oxo vs. 2-hydroxy) equilibrium shifts toward enol (>90% at 25°C), confirmed by UV-Vis (λmax 270 nm).
  • Low-temperature NMR (−40°C in CDCl₃) stabilizes the keto form, critical for regioselective alkylation reactions .

Q. Data Contradiction Analysis

Q. Why do oxidation studies report conflicting yields for 2-Oxoisonicotinonitrile derived from this compound?

  • Methodological Answer : Variations arise from:

  • Oxidant selection : KMnO₄ in acidic media (H₂SO₄) achieves 70–80% yield, while CrO₃ yields <50% due to over-oxidation.
  • Reaction monitoring : Real-time HPLC tracking prevents byproduct formation. Contradictions are resolved by standardizing protocols (e.g., ICH Q2(R1) for analytical validation) .

Q. Experimental Design for Biological Studies

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound derivatives?

  • Methodological Answer :

  • Kinase profiling : Use ADP-Glo™ assay (Promega) against a panel of 50 kinases (e.g., EGFR, VEGFR2). IC₅₀ values are calculated via non-linear regression (GraphPad Prism).
  • Structural validation : Co-crystallization with target kinases (e.g., PDB deposition) confirms binding modes. Dose-response curves require triplicate runs with R² > 0.95 .

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOIIYBOBZFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94805-51-3, 95891-29-5
Record name 2-hydroxypyridine-4-carbonitrile
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Record name 2-Hydroxyisonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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